5-Bromo-2-isopropoxybenzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-isopropoxybenzoyl chloride typically involves the bromination of 2-isopropoxybenzoic acid followed by chlorination. The reaction conditions often require the use of bromine and thionyl chloride as reagents. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities .
Chemical Reactions Analysis
5-Bromo-2-isopropoxybenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form various substituted products.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under certain conditions.
Common Reagents and Conditions: Typical reagents include bromine for bromination and thionyl chloride for chlorination.
Scientific Research Applications
5-Bromo-2-isopropoxybenzoyl chloride is used extensively in scientific research, particularly in the following areas:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it is involved in the synthesis of compounds that may have medicinal properties.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropoxybenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
5-Bromo-2-isopropoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
- 2-Chlorobenzoyl chloride
- 4-Methoxybenzoyl chloride
- 2-Bromo-4-methoxybenzoyl chloride
These compounds share similar reactivity patterns but differ in their substituents, which can affect their chemical behavior and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and reactivity .
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKMFJLBNVQRLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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